REACTION_CXSMILES
|
[C:1]1([O:9][CH3:10])[C:2](=[CH:5][CH:6]=[CH:7][CH:8]=1)[O:3][CH3:4].[Li]CCCC.CN(OC)[C:18](=[O:25])[C:19]1[CH:24]=[CH:23][N:22]=[CH:21][CH:20]=1>O1CCCC1>[CH3:4][O:3][C:2]1[C:1]([O:9][CH3:10])=[CH:8][CH:7]=[CH:6][C:5]=1[C:18]([C:19]1[CH:24]=[CH:23][N:22]=[CH:21][CH:20]=1)=[O:25]
|
Name
|
|
Quantity
|
8.04 g
|
Type
|
reactant
|
Smiles
|
C=1(C(OC)=CC=CC1)OC
|
Name
|
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
9.15 g
|
Type
|
reactant
|
Smiles
|
CN(C(C1=CC=NC=C1)=O)OC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
The mixture is re-cooled to −70° C.
|
Type
|
TEMPERATURE
|
Details
|
to slowly warm to room temperature over an hour period
|
Type
|
CUSTOM
|
Details
|
reaches 0° C.
|
Type
|
WAIT
|
Details
|
After 3 hours at room temperature
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the reaction is quenched with 10% AcOH (aqueous, 100 mL)
|
Type
|
STIRRING
|
Details
|
After stirring for 45 minutes
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
the tetrahydrofuran is removed at reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue is diluted with toluene (150 mL)
|
Type
|
CUSTOM
|
Details
|
After neutralization with NHCO3, the phases are separated
|
Type
|
CUSTOM
|
Details
|
to provide an oil
|
Type
|
DISTILLATION
|
Details
|
Kugelrohr distillation
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=O)C2=CC=NC=C2)C=CC=C1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.77 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |